molecular formula C13H10ClNO4 B6382867 4-(3-Chloro-4-methoxyphenyl)-2-nitrophenol, 95% CAS No. 1261946-16-0

4-(3-Chloro-4-methoxyphenyl)-2-nitrophenol, 95%

Cat. No. B6382867
CAS RN: 1261946-16-0
M. Wt: 279.67 g/mol
InChI Key: UDJHPSLJYQWXIW-UHFFFAOYSA-N
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Description

4-(3-Chloro-4-methoxyphenyl)-2-nitrophenol, 95% (4-CMP-2NP) is a nitrophenolic compound that has been used in numerous scientific studies and laboratory experiments. It is a colorless to yellow-brown crystalline solid with a molecular weight of 272.58 g/mol. 4-CMP-2NP is soluble in water, methanol, and ethanol and insoluble in benzene. Its melting point is between 79-80°C and its boiling point is between 320-322°C.

Scientific Research Applications

4-(3-Chloro-4-methoxyphenyl)-2-nitrophenol, 95% has been used in various scientific research applications, such as in the synthesis of polymers, as a catalyst for organic reactions, in the study of the mechanism of action of drugs, and in the study of biochemical and physiological effects. It has also been used in the study of the mechanism of action of enzymes, in the study of enzyme inhibition, and in the study of the structure and function of proteins.

Mechanism of Action

The mechanism of action of 4-(3-Chloro-4-methoxyphenyl)-2-nitrophenol, 95% is not fully understood. However, it is believed that the compound acts as an inhibitor of enzymes involved in the synthesis of proteins, fatty acids, and other metabolites. It is also believed to interact with the active sites of enzymes, which may lead to the inhibition of their activity.
Biochemical and Physiological Effects
4-(3-Chloro-4-methoxyphenyl)-2-nitrophenol, 95% has been shown to have various biochemical and physiological effects. In studies, it has been shown to inhibit the activity of enzymes involved in the synthesis of proteins, fatty acids, and other metabolites. It has also been shown to inhibit the activity of enzymes involved in the metabolism of carbohydrates, lipids, and nucleic acids. Additionally, it has been shown to inhibit the activity of enzymes involved in the detoxification of xenobiotics.

Advantages and Limitations for Lab Experiments

The use of 4-(3-Chloro-4-methoxyphenyl)-2-nitrophenol, 95% in laboratory experiments has several advantages. It is cost-effective, easy to synthesize, and has a wide range of applications. Additionally, it is relatively stable and has a low toxicity. However, there are some limitations to its use in laboratory experiments. It is not water-soluble, and it has a low solubility in organic solvents. Additionally, it is not very soluble in polar solvents and its solubility decreases with increasing pH.

Future Directions

There are numerous potential future directions for research involving 4-(3-Chloro-4-methoxyphenyl)-2-nitrophenol, 95%. These include further studies on its mechanism of action and its biochemical and physiological effects. Additionally, further research could be conducted on its use in the synthesis of polymers, in the study of the structure and function of proteins, and in the study of enzyme inhibition. Additionally, further research could be conducted on the use of 4-(3-Chloro-4-methoxyphenyl)-2-nitrophenol, 95% as a catalyst for organic reactions, and on its potential applications in drug development and delivery. Finally, further research could be conducted on the use of 4-(3-Chloro-4-methoxyphenyl)-2-nitrophenol, 95% in the study of the metabolism of xenobiotics and in the study of the mechanisms of action of drugs.

Synthesis Methods

4-(3-Chloro-4-methoxyphenyl)-2-nitrophenol, 95% can be synthesized in a two-step process using 3-chloro-4-methoxyphenol and 2-nitrobenzoyl chloride. In the first step, 3-chloro-4-methoxyphenol is reacted with 2-nitrobenzoyl chloride in the presence of a base such as sodium hydroxide or potassium hydroxide to form 4-(3-Chloro-4-methoxyphenyl)-2-nitrophenol, 95%. In the second step, the product is purified by precipitation from an aqueous solution with an acid such as hydrochloric acid or sulfuric acid.

properties

IUPAC Name

4-(3-chloro-4-methoxyphenyl)-2-nitrophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO4/c1-19-13-5-3-8(6-10(13)14)9-2-4-12(16)11(7-9)15(17)18/h2-7,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDJHPSLJYQWXIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=C(C=C2)O)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20686300
Record name 3'-Chloro-4'-methoxy-3-nitro[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20686300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Chloro-4-methoxyphenyl)-2-nitrophenol

CAS RN

1261946-16-0
Record name [1,1′-Biphenyl]-4-ol, 3′-chloro-4′-methoxy-3-nitro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261946-16-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3'-Chloro-4'-methoxy-3-nitro[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20686300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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